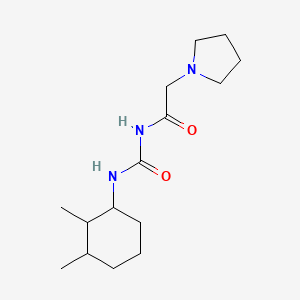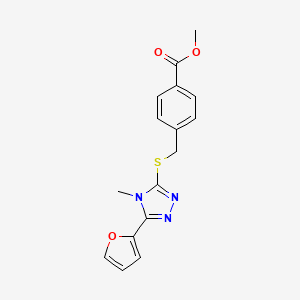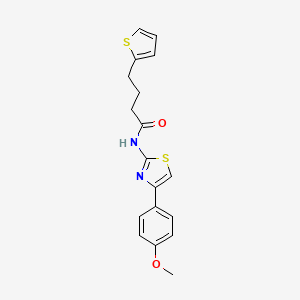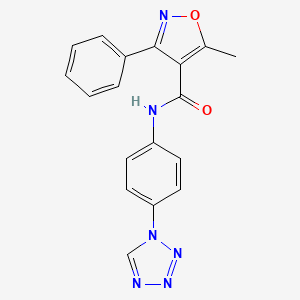![molecular formula C22H18N4OS B10816633 2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide](/img/structure/B10816633.png)
2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-640810 is a chemical compound with the molecular formula C22H18N4OS and a molecular weight of 386.47 g/mol . It is primarily used in laboratory research as a fluorescent dye or labeling agent, particularly in the field of biomedical research for applications such as cell imaging and protein analysis .
Preparation Methods
The synthetic routes and reaction conditions for WAY-640810 are not widely documented in public literature. it is typically prepared through a series of organic synthesis steps involving the formation of its core structure followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for larger batch production .
Chemical Reactions Analysis
WAY-640810 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-640810 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye for tracking and detecting chemical reactions.
Biology: Employed in cell imaging and protein analysis to study cellular processes and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery and diagnostic imaging.
Mechanism of Action
The mechanism of action of WAY-640810 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or cellular structures, thereby altering their function or activity. This can lead to changes in cellular processes, such as signal transduction or gene expression .
Comparison with Similar Compounds
WAY-640810 can be compared with other similar compounds, such as:
Fluorescein: Another fluorescent dye commonly used in biological research.
Rhodamine: A fluorescent dye with similar applications in cell imaging and protein analysis.
Cy3 and Cy5: Fluorescent dyes used in molecular biology for labeling nucleic acids and proteins.
WAY-640810 is unique in its specific fluorescent properties and stability, making it particularly suitable for certain research applications .
Properties
Molecular Formula |
C22H18N4OS |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-pyridin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H18N4OS/c27-21(26-22-25-18-7-3-4-8-20(18)28-22)16-13-19(14-9-11-23-12-10-14)24-17-6-2-1-5-15(16)17/h1-2,5-6,9-13H,3-4,7-8H2,(H,25,26,27) |
InChI Key |
FAJJOOSPYDZYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B10816579.png)
![6-(2-((1-(p-Tolyl)-1H-tetrazol-5-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10816590.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(7-methylfuro[2,3-b]quinolin-2-yl)methanone](/img/structure/B10816596.png)






![2-(((6-Bromo-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-1,3,4-thiadiazole](/img/structure/B10816627.png)

